6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide typically involves multi-step organic reactions. One common approach is the stepwise addition of hexylamine derivatives to a hexanamide backbone, followed by oxidation and amination reactions to introduce the keto and amino functionalities .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide undergoes various types of chemical reactions, including:
Oxidation: The keto groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The keto groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its interactions with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent modifications with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-aminohexanamide: A simpler analog with only one amino and one amide group.
6-oxohexylamine: Contains a keto and an amino group but lacks the extended hexyl chain.
Hexanamide: The parent compound without any additional functional groups.
Uniqueness
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide is unique due to its combination of multiple functional groups and extended carbon chain, which confer distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .
Properties
Molecular Formula |
C18H35N3O3 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
6-amino-N-[6-oxo-6-(6-oxohexylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H35N3O3/c19-13-7-3-5-11-17(23)21-15-9-4-6-12-18(24)20-14-8-1-2-10-16-22/h16H,1-15,19H2,(H,20,24)(H,21,23) |
InChI Key |
HKJOYARIOKGODS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=O)CCNC(=O)CCCCCNC(=O)CCCCCN |
Origin of Product |
United States |
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